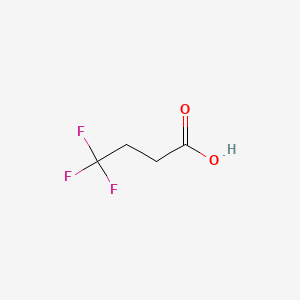

4,4,4-Trifluorobutyric Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUCTMYLCMVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380367 | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-93-9 | |

| Record name | 4,4,4-Trifluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-Depth Technical Guide to 4,4,4-Trifluorobutyric Acid (CAS 406-93-9) for Advanced Research and Development

This compound, also known as 3-trifluoromethylpropionic acid, is a specialized carboxylic acid distinguished by the presence of a terminal trifluoromethyl (-CF₃) group. This structural feature is not a mere substitution; it is a strategic modification that imparts unique and highly desirable properties to the molecule. The C-F bond is one of the strongest in organic chemistry, rendering the -CF₃ group exceptionally stable to metabolic degradation.[1] Furthermore, its high electronegativity significantly alters the electronic profile of the parent molecule, influencing acidity, lipophilicity, and binding interactions.

Consequently, this compound has emerged as a crucial building block in medicinal chemistry and materials science.[2][3] Its incorporation into drug candidates can enhance pharmacokinetic profiles, improve metabolic stability, and increase binding affinity.[1][2][4] In drug development, the trifluoromethyl group is often used to create bioisosteres of other chemical groups, fine-tuning a compound's properties to achieve optimal therapeutic efficacy.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these parameters is the first step in its effective application in any synthetic or analytical workflow.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 406-93-9 | [2][5][6][7][8][9][10][11] |

| Molecular Formula | C₄H₅F₃O₂ | [2][5][9][12] |

| Molecular Weight | 142.08 g/mol | [2][5][6][9][10][12] |

| Appearance | White to off-white solid, powder, or lumps | [2][7][11][12] |

| Melting Point | 25-33.2 °C | [2][5][6][7][13] |

| Boiling Point | 166-167 °C | [2][7][13] |

| 70 °C @ 12 Torr | [5] | |

| Density | ~1.3 g/cm³ | [5] |

| pKa | 4.16 @ 25 °C | [7] |

| Refractive Index (n20/D) | ~1.351 | [6][7] |

| Flash Point | 96.1 °C (205.0 °F) | [6] |

Solubility Profile

The solubility is a critical parameter for reaction setup and purification. The trifluoromethyl group increases lipophilicity compared to its non-fluorinated analog, γ-hydroxybutyric acid, which is practically insoluble in water.[14]

-

Methanol: Soluble[5]

-

N,N-Dimethylformamide (DMF): Very soluble[5]

-

Glacial Acetic Acid: Sparingly soluble[5]

-

Chloroform: Very slightly soluble[5]

Spectroscopic Data

Spectroscopic analysis is essential for identity confirmation.

-

¹H-NMR (CDCl₃): The proton NMR spectrum is characteristic. A representative analysis shows a multiplet at approximately δ 2.52 ppm (2H) and a triplet at δ 2.67 ppm (2H).[8] The multiplet corresponds to the methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃), which is split by both the adjacent methylene and the fluorine atoms. The triplet corresponds to the methylene group adjacent to the carbonyl group (-CH₂-COOH).

Synthesis, Reactivity, and Applications

Synthetic Protocol: Hydrolysis of Ethyl 4,4,4-Trifluorobutyrate

A common and high-yielding laboratory preparation involves the base-catalyzed hydrolysis of the corresponding ethyl ester.[8] The causality behind this choice is the ready availability of the starting ester and the straightforward, robust nature of ester hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and an ice-water bath, combine 160 g of ethyl 4,4,4-trifluorobutyrate with a solution of potassium hydroxide (123 g) in methanol (900 mL) and water (80 mL). The addition should be performed slowly to control the exothermic reaction.

-

Reaction: Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis.

-

Workup - Concentration: After the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.

-

Workup - Extraction: Partition the resulting residue between water and diethyl ether. The ether layer will contain any unreacted starting material, while the aqueous layer contains the potassium salt of the product (potassium 4,4,4-trifluorobutanoate).

-

Workup - Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully add cold 10% hydrochloric acid until the pH reaches 1. This protonates the carboxylate salt, precipitating the desired carboxylic acid.

-

Workup - Final Extraction: Extract the acidified aqueous solution three times with diethyl ether. The product is now in the ether phase.

-

Purification: Combine the ether extracts, wash twice with brine to remove residual salts, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the solution and evaporate the solvent under reduced pressure to yield this compound. This procedure typically results in a high yield (e.g., 98%).[8]

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group, while the trifluoromethyl group primarily acts as a stable, electron-withdrawing moiety that increases the acidity of the carboxylic proton compared to non-fluorinated butyric acid.

Caption: Key reactions of this compound.

Core Applications

The unique properties conferred by the trifluoromethyl group make this acid a valuable intermediate in several high-value sectors.

-

Pharmaceutical Development: This is the primary application area. The -CF₃ group enhances metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes and resist degradation in the body, often leading to better bioavailability and a longer half-life.[1][2][4] It is a key building block for synthesizing fluorinated drugs, including enzyme inhibitors and central nervous system agents.[2][4] For example, fluorinated moieties are critical in drugs like the cholesterol inhibitor atorvastatin and the antidepressant fluoxetine for enhancing their efficacy and pharmacokinetic profiles.[4][15]

-

Agrochemicals: Similar to pharmaceuticals, incorporating fluorine can improve the efficacy and stability of pesticides and herbicides.[2][3]

-

Polymer Chemistry: It is used to produce fluorinated polymers, which are valued for their superior chemical resistance and thermal stability, making them suitable for high-performance coatings and advanced materials.[2]

-

Analytical Chemistry: The acid can be used as a reagent in chromatography to improve the separation and detection of certain compounds.[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a corrosive substance that requires careful handling.

Hazard Identification

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[5][6]

-

GHS Pictogram: GHS05 (Corrosion).[6]

Precautionary Measures and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands and any exposed skin thoroughly after handling.[5]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[5]

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting.[5]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[16] Recommended storage temperature is 2-8°C.[2][6][7]

-

Container: Keep the container tightly closed.[16]

-

Classification: Storage Class 8A - Combustible corrosive hazardous materials.[6]

Workflow for Quality Control and Characterization

A self-validating system for confirming the identity and purity of synthesized or purchased this compound is crucial. The following workflow outlines a logical sequence of analytical techniques.

Caption: Logical workflow for quality control of this compound.

Conclusion

This compound is more than a simple carboxylic acid; it is a strategically designed molecular tool. Its trifluoromethyl group confers enhanced stability, modulated lipophilicity, and unique electronic properties that are highly sought after in modern drug discovery and materials science. For researchers and developers, a thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is paramount to unlocking its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced polymers.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas Landing [thermofisher.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. echemi.com [echemi.com]

- 6. 4,4,4-三氟丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 406-93-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 4,4,4-三氟丁酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. Showing Compound 4-Hydroxybutyric acid (FDB022196) - FooDB [foodb.ca]

- 15. mdpi.com [mdpi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 4,4,4-Trifluorobutyric Acid: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4,4,4-Trifluorobutyric Acid, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causal relationships between the molecule's structure and its chemical behavior, offering field-proven insights into its application.

Introduction: The Strategic Importance of the Trifluoromethyl Group

This compound (3-trifluoromethylpropionic acid) is a short-chain carboxylic acid distinguished by a terminal trifluoromethyl (CF₃) group. This structural motif is not a mere substitution; it is a strategic modification that imparts unique and highly desirable properties. The high electronegativity and steric bulk of the CF₃ group profoundly influence the molecule's electronic character, lipophilicity, and metabolic stability.[1][2] Consequently, this compound has emerged as a critical building block in the synthesis of advanced materials, agrochemicals, and, most notably, pharmaceuticals.[1][3] Its incorporation into drug candidates is a well-established strategy for enhancing pharmacokinetic profiles, improving target binding affinity, and increasing resistance to metabolic degradation.[2]

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental physical properties are paramount for the safe and effective use of any chemical reagent.

Chemical Structure and Identifiers

The structure consists of a four-carbon butyric acid backbone with three fluorine atoms replacing the hydrogens on the terminal (C4) carbon.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 406-93-9 | |

| Molecular Formula | C₄H₅F₃O₂ | |

| Molecular Weight | 142.08 g/mol | |

| IUPAC Name | 4,4,4-trifluorobutanoic acid | [4] |

| InChI Key | WTUCTMYLCMVYEX-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)CCC(F)(F)F |

Physical Properties

The physical state and solubility are critical for selecting appropriate reaction conditions and solvents. It typically appears as a white to off-white crystalline solid or powder at room temperature.[1][5]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Melting Point | 25 - 36 °C | [6] |

| Boiling Point | 166 - 167 °C (at 760 Torr) 70 °C (at 12 Torr) | [6] |

| Density | >1.0 g/cm³ | [6] |

| pKa | 4.16 (at 25 °C) | [6] |

| Refractive Index (n20/D) | ~1.351 | [6] |

| Flash Point | 96.1 °C (205.0 °F) | |

| Water Solubility | Soluble | [3][6] |

Note on conflicting data: Some sources report varying solubility, from "soluble" to "practically insoluble".[3][6] This discrepancy may arise from differences in sample purity or experimental conditions. For practical purposes in a research setting, it should be considered soluble in water and polar organic solvents like methanol, but miscibility should be confirmed for specific applications.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is relatively simple. The two protons on the alpha-carbon (C2, adjacent to the carbonyl) are expected to appear as a multiplet around δ 2.67 ppm. The two protons on the beta-carbon (C3) will be adjacent to the electron-withdrawing CF₃ group, appearing further downfield as a multiplet around δ 2.52 ppm.[3] The acidic proton of the carboxylic acid will be a broad singlet, typically >10 ppm, and may be unobserved in deuterated methanol due to exchange.

-

¹³C NMR: The carbonyl carbon (C1) will appear significantly downfield (>170 ppm). The trifluoromethyl carbon (C4) will be split into a quartet by the three fluorine atoms. The methylene carbons (C2, C3) will also show coupling to the adjacent fluorine atoms.

-

¹⁹F NMR: A single signal, a triplet, is expected due to coupling with the two adjacent protons on C3.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be present around 1710 cm⁻¹. Multiple strong C-F stretching bands will be evident in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In electron ionization (EI), the molecular ion peak (m/z = 142) may be observed. Common fragmentation patterns would include the loss of the hydroxyl group (-17), the carboxyl group (-45), and rearrangements involving the trifluoromethyl group.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by two key features: the carboxylic acid functional group and the influence of the terminal trifluoromethyl group.

Acidity and the Inductive Effect

The pKa of this compound is 4.16.[6] This is significantly more acidic than its non-fluorinated analog, butyric acid (pKa ≈ 4.82). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effect of the three fluorine atoms on the γ-carbon. This effect is transmitted through the sigma bonds, stabilizing the resulting carboxylate anion and making the proton easier to remove.

Reactions of the Carboxyl Group

As a carboxylic acid, it undergoes a wide range of standard transformations to produce synthetically valuable intermediates. These reactions are fundamental to its role as a building block.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 406-93-9 [chemicalbook.com]

- 4. 406-93-9 | this compound - AiFChem [aifchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 4,4,4-Trifluorobutyric Acid: Properties, Synthesis, and Applications

In the landscape of modern chemical synthesis and drug discovery, fluorinated organic compounds have emerged as indispensable tools for modulating molecular properties and enhancing biological activity. Among these, 4,4,4-Trifluorobutyric Acid stands out as a versatile building block with significant utility. This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, also known as γ,γ,γ-trifluorobutyric acid, is a carboxylic acid characterized by a trifluoromethyl group at the terminal position of the butyric acid backbone.[1] This structural feature imparts unique chemical and physical characteristics that are highly advantageous in various scientific applications.[2]

| Property | Value |

| Molecular Formula | C₄H₅F₃O₂[1][2][3][4] |

| Molecular Weight | 142.08 g/mol [1][2][3][4] |

| CAS Number | 406-93-9[2][3] |

| Appearance | White to almost white powder or lump[2][3] |

| Melting Point | 25-31 °C[4] |

| Boiling Point | 166-167 °C[2][4] |

| Solubility | Soluble in water[4][5] |

The presence of the three fluorine atoms significantly enhances the compound's chemical stability and reactivity in specific contexts.[2] These fluorine atoms contribute to increased lipophilicity and improved metabolic stability, which are particularly desirable attributes in the design and formulation of pharmaceutical agents.[2]

Synthesis of this compound: A Validated Protocol

A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 4,4,4-trifluorobutyrate.[5] This straightforward, high-yielding procedure is a staple in many organic synthesis laboratories.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-Trifluorobutyrate

Objective: To synthesize this compound via the base-catalyzed hydrolysis of ethyl 4,4,4-trifluorobutyrate.

Materials:

-

Ethyl 4,4,4-trifluorobutyrate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine

Procedure:

-

A mixture of potassium hydroxide (123 g), methanol (900 mL), and water (80 mL) is prepared and cooled in an ice-water bath.

-

Ethyl 4,4,4-trifluorobutyrate (160 g) is slowly added to the cooled mixture with continuous stirring.[5]

-

The reaction mixture is then stirred for 12 hours at room temperature to ensure complete hydrolysis.[5]

-

Following the reaction, the solution is concentrated under reduced pressure to remove the methanol.

-

The resulting residue is partitioned between water and ether. The ether layer is separated and washed once with water.

-

The aqueous layers are combined, and ice-cold 10% hydrochloric acid is added until the pH of the solution reaches 1.

-

The acidified aqueous solution is then extracted three times with ether.

-

The combined ether extracts are washed twice with brine and dried over anhydrous magnesium sulfate.[5]

-

After filtration, the ether is evaporated under reduced pressure to yield this compound.[5]

This protocol has been reported to produce the target compound in high yield (approximately 98%).[5]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in several areas of research and development.[2]

Pharmaceutical Development

In the pharmaceutical industry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological profiles.[6] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of fluorinated drugs.[2] The introduction of the trifluoromethyl group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[2][6]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[2][6]

-

Modulated Biological Activity: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity and basicity of nearby functional groups, influencing how a drug interacts with its target.[6]

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which can be synthesized from this compound, are of significant interest as bioisosteres for the leucine moiety in drug design.[7]

Caption: Role of this compound in pharmaceutical development.

Agrochemicals and Polymer Chemistry

Beyond pharmaceuticals, this compound is utilized in the formulation of agrochemicals, where it can enhance the efficacy and stability of pesticides and herbicides.[2] In the field of polymer chemistry, it is used in the production of fluorinated polymers, which are known for their exceptional chemical resistance and thermal stability, making them suitable for applications in coatings and other advanced materials.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] Recommended storage temperature is 2-8°C.[2]

In case of accidental exposure, it is crucial to seek immediate medical attention and follow the first-aid measures outlined in the safety data sheet (SDS).[9][10]

References

- 1. 4,4,4-trifluorobutanoic acid [stenutz.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 406-93-9 [chemicalbook.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.de [fishersci.de]

An In-depth Technical Guide to the Safe Handling of 4,4,4-Trifluorobutyric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4,4,4-Trifluorobutyric acid (CAS No. 406-93-9) is a fluorinated carboxylic acid that serves as a critical building block in modern chemistry.[1] Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, making this reagent particularly relevant in drug discovery and development.[1]

However, the same reactivity that makes this compound useful also necessitates a thorough understanding of its hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe utilization of this compound in a laboratory setting. The information herein is synthesized from authoritative Safety Data Sheets (SDS) and is intended to empower researchers to work safely and effectively.

Section 2: Hazard Identification and Risk Assessment

The primary and most significant hazard associated with this compound is its corrosive nature.[4] It is classified under the Globally Harmonized System (GHS) as Skin Corrosion, Category 1B .[5][6] This classification indicates that upon contact, it can cause severe skin burns and serious eye damage.[6] The signal word for this compound is "Danger".[5][6][7]

The causality behind this hazard lies in its acidic nature, which can cause rapid tissue damage upon contact. The substance is known to cause chemical burns to the skin, eyes, respiratory tract, and gastrointestinal system.[4] Therefore, the core of any risk assessment must be the prevention of any direct contact with the substance.

| Hazard Class | GHS Classification | Hazard Statement | Signal Word |

| Health | Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage[5][6][7] | Danger |

| Health | Eye Damage / Irritation | Causes serious eye damage[4][8] | Danger |

| Health | Respiratory Irritation | May cause chemical burns to the respiratory tract[4] | Danger |

| Physical | Combustible Solid | Storage Class 8A: Combustible corrosive hazardous materials[5] | - |

Target Organs: Skin, Eyes, Respiratory System, Gastrointestinal System.[4]

Section 3: Physicochemical Properties

Understanding the physical properties of this compound is crucial for anticipating its behavior during handling and in the event of a spill. It is a low-melting solid, meaning it can be encountered as both a powder and, potentially, a liquid if the ambient temperature is elevated.

| Property | Value | Source(s) |

| CAS Number | 406-93-9 | [1][5][6][9] |

| Molecular Formula | C₄H₅F₃O₂ | [1][6][9][10] |

| Molecular Weight | 142.08 g/mol | [1][5][9][10] |

| Appearance | White to almost white powder or lump[1][10] | [1][10] |

| Melting Point | 25 - 31 °C | [9][11] |

| Boiling Point | ~167 °C | [1][11] |

| Flash Point | 96.1 °C (205.0 °F)[5] | [5] |

| Solubility | Soluble in water[2][6][11] | [2][6][11] |

| Storage Temperature | 2 - 8 °C | [1][9] |

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. For this compound, the following are mandatory:

-

Chemical Fume Hood: All handling, weighing, and transferring of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][12]

-

Eyewash Station and Safety Shower: Due to the severe corrosive nature of the chemical, immediate access to an eyewash station and safety shower is non-negotiable.[4][13] These facilities should be located in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to prevent any dermal, ocular, or respiratory exposure. The selection of PPE must be deliberate and based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] Given the severity of the corrosion hazard, a full-face shield worn over the goggles is required whenever there is a risk of splashing.[11][13]

-

Skin and Body Protection: A lab coat is standard, but a chemically resistant apron (e.g., PVC) should be worn over it.[13] Full-length trousers and closed-toe shoes are required.[13][14] When handling larger quantities, a PVC protective suit may be necessary.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., PVC).[4][13] It is critical to inspect gloves for any signs of degradation or puncture before each use. A schedule for regular glove replacement should be established.[14]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator must be used in accordance with OSHA regulations (29 CFR 1910.134).[4][12]

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Section 5: Standard Operating Procedures for Safe Handling and Storage

Adherence to established protocols is paramount for preventing accidents.

Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash and safety shower.

-

Attire: Don all required PPE as outlined in Section 4.2.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers. Avoid generating dust.[4][12]

-

In Use: Keep containers tightly sealed when not in use.[4][13] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Post-Handling: After use, thoroughly decontaminate the work surface. Wash hands and any exposed skin thoroughly, even after removing gloves.[6][15]

Storage Protocol

-

Store in a cool, dry, well-ventilated area designated as a "Corrosives Area".[4]

-

Keep containers tightly closed to prevent absorption of moisture.[4][8]

-

Store away from incompatible materials and foodstuffs.[13]

-

Ensure containers are protected against physical damage and are checked regularly for leaks.[13]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate injury.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with plenty of water for at least 15 minutes.[4] An emergency shower should be used if available.[16] Seek immediate medical attention.[4]

-

Inhalation: Remove the victim from the exposure area to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4][15] If the victim is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[4]

Spill and Leak Response

The response to a spill depends on its scale. For any major spill, evacuate the area and contact emergency personnel. The following protocol is for minor, manageable spills.

Caption: Step-by-step workflow for responding to a minor laboratory spill.

Detailed Spill Protocol:

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Assess: Evaluate the spill size and determine if it can be handled safely by lab personnel.

-

PPE: Don the appropriate PPE, including respiratory protection if necessary.[4]

-

Containment: For a solid spill, carefully sweep or vacuum the material.[4][12] Avoid creating dust. For a liquid spill (or molten solid), cover and contain it with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[13]

-

Collection: Place the contained material into a suitable, clearly labeled container for hazardous waste disposal.[4][13]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container and any contaminated materials through your institution's Environmental Health and Safety (EHS) department.[15]

Section 7: Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] this compound should be disposed of as hazardous waste.

-

Do not empty into drains or the environment.[4]

-

Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[15]

Section 8: Toxicological and Ecological Profile

-

Ecotoxicity: Ecotoxicity data is limited.[4] However, the substance is classified with a Water Hazard Class (WGK) of 3 in Germany, indicating it is severely hazardous to water.[5] As a precaution, it should be prevented from entering waterways, sewers, or soil.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 406-93-9 [chemicalbook.com]

- 3. B22186.03 [thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound 97 406-93-9 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 406-93-9 | this compound - AiFChem [aifchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 4,4,4-トリフルオロ酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. westliberty.edu [westliberty.edu]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to the Solubility of 4,4,4-Trifluorobutyric Acid in Common Organic Solvents

Introduction

4,4,4-Trifluorobutyric acid (TFBA), a fluorinated carboxylic acid, is a pivotal building block in modern chemical synthesis.[1][2] Its unique trifluoromethyl group imparts enhanced chemical stability, lipophilicity, and metabolic resistance to parent molecules, making it a valuable synthon in the development of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, and formulation design.

This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict and rationalize its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₂ | [3] |

| Molecular Weight | 142.08 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 25-31 °C | [4] |

| Boiling Point | 166-167 °C | [4] |

| pKa | 4.16 (at 25 °C) | [5] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key molecular features influencing its solubility are the polar carboxylic acid group (-COOH) and the trifluoromethyl group (-CF₃).

-

Polar Carboxylic Acid Group: The -COOH group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic and polar aprotic solvents.

-

Trifluoromethyl Group: The highly electronegative fluorine atoms create a strong dipole moment in the -CF₃ group, contributing to the overall polarity of the molecule. However, the C-F bonds are poor hydrogen bond acceptors, and the trifluoromethyl group itself is considered lipophilic and hydrophobic.[6]

The interplay between the hydrophilic carboxylic acid head and the more hydrophobic trifluoromethyl tail dictates the solubility profile of TFBA across different solvent classes.

Caption: Intermolecular interactions governing TFBA solubility.

Qualitative Solubility of this compound

While quantitative data is scarce, qualitative solubility information from chemical suppliers provides a general overview. It is important to note that there are conflicting reports regarding its solubility in water, with some sources indicating it is soluble and others stating it is practically insoluble.[1][4][7] This discrepancy highlights the necessity for experimental verification.

| Solvent | Solvent Type | Qualitative Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | [1] |

| Methanol | Polar Protic | Soluble | [1] |

| Water | Polar Protic | Conflicting (Soluble / Practically Insoluble) | [1][4][7] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [1] |

| Chloroform | Nonpolar | Very Slightly Soluble | [1] |

Based on these qualitative assessments and the theoretical framework, it is anticipated that this compound will exhibit good solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility is expected to decrease significantly in nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[8] This protocol provides a robust, self-validating system for obtaining accurate and reproducible solubility data for this compound.

References

- 1. echemi.com [echemi.com]

- 2. 4,4,4-TRIFLUORO-2,2-DIMETHYL-3-OXO-BUTYRIC ACID ETHYL ESTER | 26717-76-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 406-93-9 [chemicalbook.com]

- 5. This compound | 406-93-9 [amp.chemicalbook.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4,4,4-Trifluorobutyric Acid

Abstract

4,4,4-Trifluorobutyric acid (CAS No. 406-93-9) is a pivotal fluorinated building block in modern chemistry, with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the terminal trifluoromethyl group, are critical for its reactivity, stability, and utility in drug development. This guide provides an in-depth analysis of two of its most fundamental physical constants: the melting point and boiling point. We will explore the reported values for these properties, delve into the underlying molecular principles that govern them, and present rigorous, field-proven protocols for their experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this key synthetic intermediate.

Physicochemical Profile of this compound

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In this compound, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group influences the acidity of the carboxylic acid moiety and contributes to the molecule's overall thermal stability and intermolecular interactions. Accurate values for its melting and boiling points are therefore essential for designing synthetic routes, purification strategies, and for safety assessments.

The physical properties of this compound are well-documented across various chemical suppliers and databases. A summary of its key identifiers and thermal constants is presented below.

| Property | Value | Source(s) |

| CAS Number | 406-93-9 | [1][3][4] |

| Molecular Formula | C₄H₅F₃O₂ | [1] |

| Molecular Weight | 142.08 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 25 - 31 °C; 27 - 36 °C | [3][5][6][7] |

| Boiling Point | 166 - 167 °C | [1][4][6][7] |

It is noteworthy that the melting point is often reported as a range (e.g., 25-31 °C).[3][6][7] This is standard practice in chemical data reporting and reflects that melting is a process, not an instantaneous event. A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a highly pure substance, while a broader range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.[8] The slight variation in reported ranges across different suppliers can be attributed to differences in sample purity (e.g., ≥96% vs. ≥98%) and the specific methodology used for determination.[1][5]

The Molecular Basis for Observed Thermal Properties

The melting and boiling points of a substance are direct reflections of the strength of its intermolecular forces. For this compound, two primary structural features dictate these forces:

-

Carboxylic Acid Group (-COOH): This functional group is capable of forming strong intermolecular hydrogen bonds. In the solid state, molecules typically arrange into a dimeric structure where two molecules are held together by a pair of hydrogen bonds. This significantly increases the energy required to break apart the crystal lattice (melting) and to vaporize the liquid (boiling).

-

Trifluoromethyl Group (-CF3): The highly electronegative fluorine atoms create a strong dipole moment. This leads to significant dipole-dipole interactions between molecules. Furthermore, the -CF3 group adds considerable mass to the molecule compared to non-fluorinated butyric acid, increasing the magnitude of London dispersion forces.

The combination of strong hydrogen bonding and significant dipole-dipole interactions results in relatively high melting and boiling points compared to non-polar compounds of similar molecular weight.

Experimental Determination Protocols

To ensure reproducibility and accuracy in research and development, the determination of physical constants must follow standardized, self-validating protocols. The following sections detail the methodologies for measuring the melting and boiling points of a compound like this compound.

Protocol for Melting Point Determination

This protocol is based on the capillary method, which is the most common and reliable technique for determining melting points of crystalline solids.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The melting point range is the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[8]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and crystalline. If necessary, dry the sample under vacuum.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula. This ensures uniform heating.

-

-

Capillary Tube Loading:

-

Take a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[9] The packed sample height should be no more than 1-2 mm for accurate results.[8]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt).

-

Set an initial rapid heating rate (e.g., 10-15 °C/minute) to determine an approximate melting temperature.

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Using a fresh sample in a new capillary tube, begin heating again at a much slower rate (1-2 °C/minute) as the temperature approaches the expected melting point.[9] Slow heating is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

-

Data Recording:

-

Record the temperature (T1) when the first drop of liquid becomes visible.

-

Record the temperature (T2) when the last crystal of the solid just disappears, resulting in a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

Protocol for Boiling Point Determination

This micro-scale method is suitable for determining the boiling point of small quantities of liquid. Since this compound has a melting point near room temperature, it should be gently warmed into a liquid state for this procedure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] In this method, a small amount of liquid is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary is observed.

Methodology:

-

Sample Preparation:

-

Gently warm the solid this compound in a water bath until it is completely molten.

-

Add approximately 0.5 mL of the liquid into a small test tube (e.g., a 75x10 mm tube).

-

-

Apparatus Setup:

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this capillary tube into the liquid in the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the sample is fully immersed in the heating medium.[10]

-

-

Measurement:

-

Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. Note this temperature.

-

Continue heating slightly above this point and then turn off the heat.

-

-

Data Recording:

-

Allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact point at which the bubbling ceases and the liquid just begins to enter the capillary tube is the precise boiling point. Record this temperature.

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the complete characterization of the melting and boiling points of a substance like this compound, emphasizing decision points and quality control.

Caption: Workflow for determining melting and boiling points of this compound.

Conclusion

The melting point (25-31 °C) and boiling point (166-167 °C) of this compound are defining physical constants that arise from its unique molecular structure, specifically the interplay between hydrogen bonding from the carboxylic acid group and the strong dipole induced by the trifluoromethyl group. Accurate and reproducible determination of these values is paramount for the effective use of this compound in research and industrial applications. The protocols and workflows detailed in this guide provide a robust framework for scientists to obtain reliable data, ensuring the integrity and success of their synthetic and developmental endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 406-93-9 [chemicalbook.com]

- 3. This compound 97 406-93-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. B22186.03 [thermofisher.com]

- 6. This compound | 406-93-9 [amp.chemicalbook.com]

- 7. 406-93-9 | CAS DataBase [m.chemicalbook.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

A Comprehensive Spectroscopic Guide to 4,4,4-Trifluorobutyric Acid for Advanced Research Applications

Abstract

4,4,4-Trifluorobutyric acid is a critical building block in modern chemistry, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique physicochemical properties imparted by the terminal trifluoromethyl (CF₃) group, which can enhance metabolic stability and bioavailability in drug candidates. A thorough understanding of its structural characteristics is paramount for its effective utilization. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The accurate interpretation of spectroscopic data begins with a clear understanding of the molecule's structure. This compound possesses a simple four-carbon chain with three distinct functional environments: a carboxylic acid group, a central aliphatic backbone, and a terminal trifluoromethyl group. Each of these components provides a unique spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its covalent framework.

Expertise in Practice: NMR Sample Preparation Protocol

The quality of NMR data is critically dependent on meticulous sample preparation. The polarity and hydrogen-bonding capability of the carboxylic acid and the CF₃ group require careful solvent selection.

Protocol:

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[2][3]

-

Causality: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for carboxylic acids, it can lead to variable chemical shifts for the acidic proton due to concentration-dependent hydrogen bonding. Solvents like DMSO-d₆ can stabilize this interaction. The choice of solvent can influence the chemical shifts of nearby nuclei.[4]

-

-

Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved.

-

Filtration and Transfer: To ensure high-resolution spectra free from line broadening caused by particulate matter, filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[2][5]

-

Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer as a reference (0 ppm). For ¹⁹F NMR, an external reference like trichlorofluoromethane (CFCl₃) is often used, though modern spectrometers can use the deuterium lock frequency for referencing.[6]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Expected Spectrum: The spectrum should display three distinct signals: a broad singlet for the carboxylic acid proton and two multiplets for the two methylene (-CH₂) groups. The integration of the methylene signals should be in a 2:2 ratio.

| Proton Assignment | Observed δ (ppm) in CDCl₃ | Predicted Multiplicity | Coupling To |

| -COOH (H on O2) | ~10-12 (variable) | Broad Singlet (br s) | (Exchanges) |

| -CH ₂COOH (H on C2) | 2.67 | Triplet (t) | H on C3 |

| -CH ₂CF₃ (H on C3) | 2.52 | Multiplet (m) | H on C2, F on C4 |

Table 1: ¹H NMR Data for this compound.[1]

Expert Interpretation:

-

The signal at 2.67 ppm is assigned to the protons on C2, alpha to the carbonyl group. Its multiplicity is a triplet (t) due to spin-spin coupling with the two adjacent protons on C3 (n+1 rule, 2+1=3).

-

The signal at 2.52 ppm corresponds to the protons on C3. This signal is more complex than a simple triplet. It is coupled to both the two protons on C2 (triplet) and the three fluorine atoms on C4 (quartet, as ¹⁹F has a spin I=1/2). This results in a complex multiplet, often described as a "quartet of triplets" (qt), though it is reported simply as a multiplet (m).[1] The strong electron-withdrawing effect of the CF₃ group causes a significant downfield shift for these adjacent protons.

-

The carboxylic acid proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments and provides insight into the electronic structure. The influence of fluorine extends through several bonds, providing rich diagnostic information.

-

Expected Spectrum: Four distinct signals are predicted, one for each carbon atom. The key feature is the presence of carbon-fluorine (C-F) coupling.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (JCF, Hz) |

| C OOH (C1) | ~178 | Singlet (s) or small triplet (t) | - |

| -C H₂COOH (C2) | ~29 | Triplet (t) | ³JCF ≈ 3-5 |

| -C H₂CF₃ (C3) | ~31 | Quartet (q) | ²JCF ≈ 25-30 |

| -C F₃ (C4) | ~126 | Quartet (q) | ¹JCF ≈ 270-280 |

Table 2: Predicted ¹³C NMR Data for this compound.

Expert Interpretation:

-

C1 (Carbonyl): The carbonyl carbon appears far downfield, typical for carboxylic acids (~170-185 ppm).[7][8]

-

C4 (Trifluoromethyl): This carbon experiences the strongest C-F interaction. The signal is split into a large quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift is significantly downfield due to the high electronegativity of fluorine.[9]

-

C3 (β-Methylene): This carbon, adjacent to the CF₃ group, shows a smaller quartet due to two-bond coupling (²JCF).

-

C2 (α-Methylene): The influence of the fluorine atoms is still observable three bonds away, resulting in a small triplet splitting (³JCF) of the C2 signal. The presence of these C-F couplings is a definitive validation of the structure.

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is an exceptionally sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10] It provides a clear window into the fluorine-containing part of the molecule.

-

Expected Spectrum: A single signal is expected for the three chemically equivalent fluorine atoms of the CF₃ group.

| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity | Coupling To | Coupling Constant (³JFH, Hz) |

| -CF ₃ | -65 to -70 | Triplet (t) | H on C3 | ~10 |

Table 3: Predicted ¹⁹F NMR Data for this compound.

Expert Interpretation:

-

Chemical Shift: The chemical shift for a CF₃ group adjacent to a methylene group typically falls in the -60 to -70 ppm range relative to the standard CFCl₃.[10][11] This region is characteristic and helps confirm the electronic environment of the CF₃ group.

-

Multiplicity: The signal is split into a triplet due to coupling with the two equivalent protons on the adjacent C3 carbon (n+1 rule, 2+1=3). Observing this triplet is a crucial piece of evidence confirming the -CH₂CF₃ fragment.

Visualizing NMR Coupling Relationships

The connectivity of the molecule can be visualized through its spin-spin coupling network.

References

- 1. This compound | 406-93-9 [chemicalbook.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. dovepress.com [dovepress.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19F [nmr.chem.ucsb.edu]

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity 4,4,4-Trifluorobutyric Acid for Pharmaceutical Research and Development

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of sourcing and implementing robust quality control measures for high-purity 4,4,4-Trifluorobutyric Acid (CAS 406-93-9). As a critical building block in modern medicinal chemistry, the purity and integrity of this reagent are paramount to the success of synthetic campaigns and the ultimate quality of active pharmaceutical ingredients (APIs). This document moves beyond a simple catalog of suppliers to offer field-proven insights into supplier selection, purity verification, and the scientific rationale behind recommended analytical protocols.

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in drug design for its ability to enhance:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at or near the site of fluorination, increasing the half-life of a drug.

-

Lipophilicity: The -CF3 group can significantly increase the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross cellular membranes.[1]

-

Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger and more specific interactions with biological targets.

This compound serves as a versatile precursor for incorporating a trifluoromethylpropyl moiety into a target molecule.[1] Its carboxylic acid functionality allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of novel therapeutics, including antivirals, oncologic agents, and central nervous system drugs.

Commercial Suppliers of High-Purity this compound: A Comparative Overview

A multitude of chemical suppliers offer this compound. However, for pharmaceutical applications, it is crucial to select a supplier that can provide material with consistently high purity and comprehensive analytical documentation. The following table summarizes prominent suppliers and their typically available grades.

| Supplier | Stated Purity | Analytical Method(s) Cited | Available Grades |

| Sigma-Aldrich (Merck) | ≥97% | GC | Research Grade |

| Thermo Scientific Chemicals | 97% | GC, Aqueous acid-base Titration | Research Grade |

| TCI (Tokyo Chemical Industry) | >98.0% | GC | Research Grade |

| Chem-Impex | ≥98% | GC | Research and Bulk |

| Prisun Pharmatech | 99% | Not specified | Industrial and Pharmaceutical Grade |

| Sarchem Labs | Not specified | Not specified | Research and Bulk |

Note: This table is a summary based on publicly available information and is subject to change. It is imperative to request a current Certificate of Analysis (CoA) for each specific lot.

Understanding the Synthesis of this compound and Potential Impurities

The most common industrial synthesis of this compound involves the hydrolysis of ethyl 4,4,4-trifluorobutyrate.[2] This process, while generally efficient, can introduce several potential impurities that must be monitored:

-

Unreacted Starting Material: Residual ethyl 4,4,4-trifluorobutyrate.

-

Solvent Residues: Methanol, ethanol, or other solvents used in the reaction and workup.

-

Inorganic Salts: Salts formed during the neutralization and extraction steps (e.g., sodium chloride, magnesium sulfate).[2]

-

Water: Residual moisture from the aqueous workup.

-

By-products of Side Reactions: While specific side reactions are dependent on the exact process conditions, it is prudent to screen for any unexpected signals in the analytical characterization.

A Self-Validating Quality Control Workflow for Incoming Material

To ensure the integrity of your research and development efforts, it is crucial to implement a robust, self-validating quality control workflow for each incoming batch of this compound. The following diagram illustrates a recommended workflow:

References

A Technical Guide to the Fundamental Reactivity of the Trifluoromethyl Group in Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry, offering profound enhancements to a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth analysis of the fundamental reactivity of the trifluoromethyl group when appended to a butyric acid scaffold. We will explore the nuanced electronic effects imparted by the CF₃ group, its influence on the reactivity of the carboxylic acid and the aliphatic chain at various positions (α, β, and γ), and the inherent reactivity of the C-F bonds themselves. Furthermore, this document details synthetic strategies for accessing these valuable molecules, provides protocols for their characterization, and discusses their strategic application in drug development.

The Trifluoromethyl Group: A Paradigm of Modern Drug Design

The strategic incorporation of fluorine, and particularly the trifluoromethyl group, has revolutionized pharmaceutical development.[3] The CF₃ group is prized for its unique combination of properties that can dramatically improve a molecule's drug-like characteristics.[2][4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[3][4][5] This increased stability can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.[1][2]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for drug absorption and distribution.[2][3][4] This property allows for the fine-tuning of a compound's logP value to optimize bioavailability.[4]

-

Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronic landscape of a molecule, influencing its ability to participate in hydrogen bonding and electrostatic interactions with biological targets, thereby enhancing binding affinity.[4]

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the conformation of a molecule, which can in turn affect its binding to target receptors or enzymes.[5]

When applied to a simple aliphatic scaffold like butyric acid, these effects become particularly instructive for understanding how to leverage the CF₃ group in more complex systems.

The Electronic Influence of the Trifluoromethyl Group on Butyric Acid

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms.[3][6] This inductive effect (-I) is the primary driver of the altered reactivity observed in trifluoromethylated butyric acids. The position of the CF₃ group along the butyric acid chain dictates the extent of this electronic influence.

Impact on Acidity (pKa)

The most direct consequence of the CF₃ group's electron-withdrawing nature is a significant increase in the acidity of the carboxylic acid proton. By pulling electron density away from the carboxylate group, the CF₃ group stabilizes the conjugate base, thereby lowering the pKa.

| Compound | Predicted pKa | Notes |

| Butyric Acid | ~4.82 | Baseline acidity. |

| 2-(Trifluoromethyl)butyric Acid | Significantly < 4.82 | Strongest acidifying effect due to proximity. |

| 3-(Trifluoromethyl)butyric Acid | < 4.82 | Attenuated effect compared to the α-position. |

| 4-(Trifluoromethyl)butyric Acid | < 4.82 | Weakest acidifying effect of the isomers. |

pKa values are estimates and can vary based on the measurement conditions (e.g., solvent).[7][8]

This modulation of pKa is a critical tool in drug design, as it can influence a compound's solubility, absorption, and interaction with biological targets.[5]

Caption: Inductive effect of the CF₃ group on butyric acid.

Reactivity of the Trifluoromethylated Butyric Acid Scaffold

The electronic perturbation caused by the CF₃ group extends beyond the carboxylic acid, influencing the reactivity of the entire aliphatic chain.

α-(Trifluoromethyl)butyric Acid

The placement of the CF₃ group at the α-position leads to the most dramatic changes in reactivity.

-

Increased α-Proton Acidity: The strong inductive effect of the CF₃ group significantly increases the acidity of the α-proton. This facilitates the formation of an enolate under basic conditions.

-

Enolate Reactivity: While α-trifluoromethyl enolates have been historically considered unstable and prone to β-elimination of fluoride, modern synthetic methods have enabled their generation and use in C-C bond-forming reactions.[9] The enolate itself is an ambident nucleophile, with potential for reaction at either the α-carbon or the oxygen.[10] Reactions at the α-carbon are generally favored, leading to α-substituted products.[10]

β- and γ-(Trifluoromethyl)butyric Acid

As the CF₃ group moves further from the carboxylic acid, its influence on the reactivity of the carbon chain diminishes. However, it can still play a role in directing certain reactions.

-

β-Position: The presence of a CF₃ group at the β-position can influence elimination reactions, potentially favoring the formation of specific olefin isomers.

-

γ-Position: At the γ-position, the electronic effects on the carbonyl group are significantly attenuated. However, the CF₃ group can still influence the overall lipophilicity and metabolic stability of the molecule.

The Inherent Reactivity of the Trifluoromethyl Group

The C-F bond is exceptionally strong, rendering the CF₃ group generally inert under most synthetic conditions.[3][4] However, under specific and often harsh conditions, the C-F bonds can be activated.

-

Reductive Defluorination: Single electron transfer (SET) processes can lead to the partial reduction of a trifluoromethyl group.[11]

-

Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atoms, facilitating C-F bond cleavage.[11]

-

Hydrolysis: Under strongly basic conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid, although this is generally a less common degradation pathway for aliphatic CF₃ groups compared to aromatic ones.[12]

The high stability of the C-F bond is a key advantage in drug design, as it prevents unwanted metabolic transformations.[3][4]

Synthetic Strategies and Protocols

The synthesis of trifluoromethylated butyric acids can be approached in two main ways: by introducing the CF₃ group onto a pre-existing butyric acid scaffold or by building the molecule from a CF₃-containing synthon.

Protocol 1: Nucleophilic Trifluoromethylation of an α-Ketoester

This protocol describes a common method for introducing a CF₃ group at the α-position of a butyric acid precursor. The reaction proceeds via the nucleophilic addition of the trifluoromethyl anion, often generated in situ from Ruppert-Prakash reagent (TMSCF₃).

Step-by-Step Methodology:

-

Setup: To a flame-dried, argon-purged round-bottom flask, add the α-ketoester precursor (e.g., ethyl 2-oxobutanoate) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add Ruppert-Prakash reagent (TMSCF₃) dropwise to the stirred solution.

-

Initiation: Add a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), to initiate the reaction.[13]

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Quench and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Deprotection and Purification: The resulting silyl ether intermediate is then deprotected using a fluoride source (e.g., TBAF) to yield the α-trifluoromethyl-α-hydroxy ester.[13] Subsequent hydrolysis of the ester under standard acidic or basic conditions affords the desired α-(trifluoromethyl)butyric acid. The final product is purified by column chromatography or recrystallization.

Causality: The use of a fluoride source is crucial to generate the active nucleophilic trifluoromethylating species from the relatively unreactive TMSCF₃. The low temperature helps to control the exothermicity of the reaction and minimize side products.

Caption: Synthetic workflow for α-(trifluoromethyl)butyric acid.

Analytical Characterization

The successful synthesis and purification of trifluoromethylated butyric acids must be confirmed by spectroscopic analysis.

-

¹⁹F NMR Spectroscopy: This is the most direct and definitive method for confirming the presence of a CF₃ group.[14] The CF₃ group typically appears as a singlet in the range of -50 to -80 ppm (relative to CFCl₃), with the exact chemical shift depending on the electronic environment.[14][15]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the butyric acid backbone. The CF₃ group will cause characteristic splitting patterns in the signals of adjacent protons and carbons due to J-coupling.

-

Infrared (IR) Spectroscopy: The C-F bonds of the trifluoromethyl group give rise to strong absorption bands in the region of 1100-1300 cm⁻¹.[13]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

| Technique | Key Signature for CF₃ Group |

| ¹⁹F NMR | Singlet, typically -50 to -80 ppm |

| ¹H NMR | Coupling to adjacent protons (³JHF, ⁴JHF) |

| ¹³C NMR | Quartet for the CF₃ carbon, coupling to adjacent carbons (²JCF, ³JCF) |

| IR | Strong C-F stretching bands (1100-1300 cm⁻¹) |

Applications in Drug Development

The unique properties of trifluoromethylated butyric acid and its derivatives make them valuable building blocks in drug discovery.

-

Metabolic Blocking: A CF₃ group can be strategically placed at a site that is susceptible to metabolic oxidation in a non-fluorinated analogue. This "metabolic blocking" strategy can significantly increase the drug's half-life and bioavailability.[1][2]

-

pKa Tuning: As discussed, the CF₃ group's ability to lower the pKa of the carboxylic acid can be used to optimize a drug's ionization state at physiological pH, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity Enhancement: The introduction of a CF₃ group can increase a molecule's lipophilicity, which can improve its ability to penetrate the blood-brain barrier or other biological membranes.[4][16]

Caption: The CF₃ group as a metabolic block.

Conclusion

The trifluoromethyl group exerts a profound and predictable influence on the reactivity of the butyric acid scaffold. Its powerful electron-withdrawing nature fundamentally alters the acidity of the carboxylic acid and the adjacent C-H bonds, creating unique synthetic opportunities. While the CF₃ group itself is remarkably stable, its presence provides medicinal chemists with a versatile tool to enhance metabolic stability, modulate pKa, and improve the overall pharmacokinetic profile of drug candidates. A thorough understanding of these fundamental principles is essential for the rational design and synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]